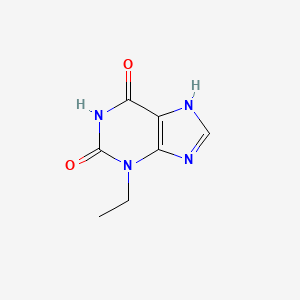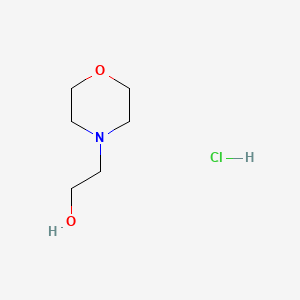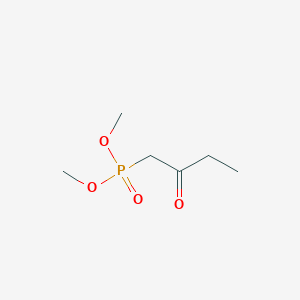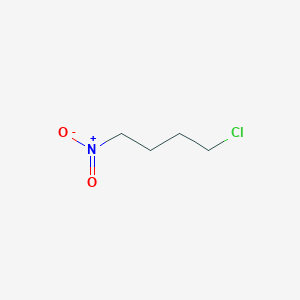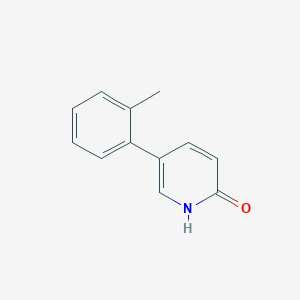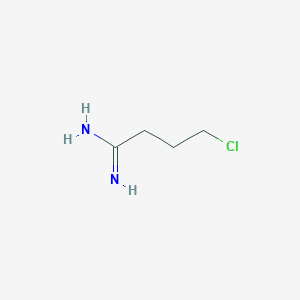![molecular formula C9H17N3O B3052479 3-[(2-Morpholin-4-ylethyl)amino]propanenitrile CAS No. 41832-84-2](/img/structure/B3052479.png)
3-[(2-Morpholin-4-ylethyl)amino]propanenitrile
Overview
Description
“3-[(2-Morpholin-4-ylethyl)amino]propanenitrile” is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C9H17N3O . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the sources I found.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 183.25 and a molecular formula of C9H17N3O . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis and Medicinal Applications
- HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis : An efficient route was developed for synthesizing DPC 963, a second-generation drug candidate for HIV-1, utilizing a beta-amino alcohol derived from morpholine (Kauffman et al., 2000).
- Antimicrobial Activity : New derivatives of 3-(2-morpholinoquinolin-3-yl)propanenitrile showed activity against Gram-positive bacteria and fungal pathogens (Makawana et al., 2011).
- Antitumor Activity : Tertiary aminoalkanol hydrochlorides derived from morpholine demonstrated potential for antitumor activity (Isakhanyan et al., 2016).
- Anti-inflammatory Studies : Synthesis of 2-({5-[4-(morpholin-4-yl) phenyl]-1,3,4-oxadiazol2-yl}amino) acetohydrazide derivatives for in vitro and in vivo anti-inflammatory studies (Somashekhar & Kotnal, 2019).
Chemical Synthesis and Material Science
- Copper-Catalyzed Rearrangement : A method involving copper catalysts converted propynal hydrazones to 3-aminoacrylonitriles, demonstrating a useful synthetic pathway (Nakamura et al., 2010).
- Carbon Steel Corrosion Inhibition : Synthesized tertiary amines like 1,3-di-amino-propan-2-ol showed promise as inhibitors for carbon steel corrosion, highlighting potential industrial applications (Gao et al., 2007).
properties
IUPAC Name |
3-(2-morpholin-4-ylethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c10-2-1-3-11-4-5-12-6-8-13-9-7-12/h11H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDCJNWMQMVSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368492 | |
| Record name | 3-[(2-morpholin-4-ylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41832-84-2 | |
| Record name | 3-[(2-morpholin-4-ylethyl)amino]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)
![4-[(4-Methylphenyl)sulfonyl]aniline](/img/structure/B3052398.png)




